molecular formula C8H7BrClNS2 B083416 Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester CAS No. 13037-38-2

Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester

Cat. No. B083416
CAS RN: 13037-38-2
M. Wt: 296.6 g/mol
InChI Key: AIOSDZBCCJWEMH-UHFFFAOYSA-N
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Description

Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has demonstrated promising results in several scientific studies. The purpose of

Mechanism Of Action

The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the growth of microorganisms by disrupting their cell membrane or cell wall.

Biochemical And Physiological Effects

Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester in lab experiments is its ease of synthesis and purification. Additionally, this compound is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for the study of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester. One possible direction is the development of new organic compounds using this compound as a reagent. Another potential direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves the reaction of 4-bromo-3-chlorodithioanisole with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.

Scientific Research Applications

Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been extensively studied for its potential applications in organic synthesis. This compound is commonly used as a reagent in the synthesis of various organic compounds such as benzimidazoles, 1,3,4-thiadiazoles, and pyrazoles. Additionally, carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

CAS RN

13037-38-2

Product Name

Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester

Molecular Formula

C8H7BrClNS2

Molecular Weight

296.6 g/mol

IUPAC Name

methyl N-(4-bromo-3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)

InChI Key

AIOSDZBCCJWEMH-UHFFFAOYSA-N

Isomeric SMILES

CSC(=NC1=CC(=C(C=C1)Br)Cl)S

SMILES

CSC(=S)NC1=CC(=C(C=C1)Br)Cl

Canonical SMILES

CSC(=S)NC1=CC(=C(C=C1)Br)Cl

Other CAS RN

13037-38-2

synonyms

4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester

Origin of Product

United States

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